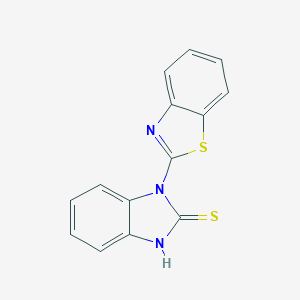

1-(1,3-benzothiazol-2-yl)-1H-benzimidazol-2-yl hydrosulfide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-(1,3-benzothiazol-2-yl)-1H-benzimidazol-2-yl hydrosulfide, also known as MBTHS, is an organic compound with a molecular formula of C14H10N4S2. It is a yellow crystalline powder that is commonly used in scientific research.

Mechanism of Action

The mechanism of action of 1-(1,3-benzothiazol-2-yl)-1H-benzimidazol-2-yl hydrosulfide is based on its ability to react with analytes containing amino and thiol groups. The reaction between 1-(1,3-benzothiazol-2-yl)-1H-benzimidazol-2-yl hydrosulfide and the analyte results in the formation of a colored product, which can be measured using a spectrophotometer. The reaction is typically carried out in an acidic medium, which enhances the reactivity of the amino and thiol groups.

Biochemical and Physiological Effects:

1-(1,3-benzothiazol-2-yl)-1H-benzimidazol-2-yl hydrosulfide does not have any known biochemical or physiological effects, as it is primarily used as a reagent in scientific research. It is not used as a drug or medication, and therefore, does not have any therapeutic effects.

Advantages and Limitations for Lab Experiments

1-(1,3-benzothiazol-2-yl)-1H-benzimidazol-2-yl hydrosulfide has several advantages for lab experiments, including its high sensitivity, low cost, and ease of use. It can be easily synthesized and purified, and can be used in a variety of colorimetric assays. However, 1-(1,3-benzothiazol-2-yl)-1H-benzimidazol-2-yl hydrosulfide has some limitations, such as its limited selectivity, as it can react with a wide range of analytes containing amino and thiol groups. It is also sensitive to pH changes, and therefore, requires careful optimization of the reaction conditions.

Future Directions

There are several future directions for the use of 1-(1,3-benzothiazol-2-yl)-1H-benzimidazol-2-yl hydrosulfide in scientific research. One potential application is in the development of new colorimetric assays for the detection of specific analytes, such as drugs or toxins. 1-(1,3-benzothiazol-2-yl)-1H-benzimidazol-2-yl hydrosulfide could also be used in the analysis of complex biological samples, such as blood or urine, to detect biomarkers of disease. Additionally, 1-(1,3-benzothiazol-2-yl)-1H-benzimidazol-2-yl hydrosulfide could be used in the development of new materials, such as sensors or catalysts, based on its unique chemical properties.

Synthesis Methods

1-(1,3-benzothiazol-2-yl)-1H-benzimidazol-2-yl hydrosulfide can be synthesized through a reaction between 2-aminobenzimidazole and 2-mercaptobenzothiazole. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as triethylamine. The product is then purified using column chromatography to obtain pure 1-(1,3-benzothiazol-2-yl)-1H-benzimidazol-2-yl hydrosulfide.

Scientific Research Applications

1-(1,3-benzothiazol-2-yl)-1H-benzimidazol-2-yl hydrosulfide has been widely used in scientific research as a reagent for the detection of various analytes, such as amino acids, peptides, and proteins. It is commonly used in colorimetric assays, where it reacts with the analyte to produce a colored product that can be easily measured using a spectrophotometer. 1-(1,3-benzothiazol-2-yl)-1H-benzimidazol-2-yl hydrosulfide has also been used in the determination of antioxidant activity and in the analysis of food and environmental samples.

properties

Product Name |

1-(1,3-benzothiazol-2-yl)-1H-benzimidazol-2-yl hydrosulfide |

|---|---|

Molecular Formula |

C14H9N3S2 |

Molecular Weight |

283.4 g/mol |

IUPAC Name |

3-(1,3-benzothiazol-2-yl)-1H-benzimidazole-2-thione |

InChI |

InChI=1S/C14H9N3S2/c18-13-15-9-5-1-3-7-11(9)17(13)14-16-10-6-2-4-8-12(10)19-14/h1-8H,(H,15,18) |

InChI Key |

DOQWWSLFSDSQFP-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)NC(=S)N2C3=NC4=CC=CC=C4S3 |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=S)N2C3=NC4=CC=CC=C4S3 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![10-(4-chlorophenyl)-8-(4-ethylphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one](/img/structure/B267900.png)

![10-(4-chlorophenyl)-8-(2-fluorophenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one](/img/structure/B267901.png)

![10-(4-chlorophenyl)-8-(3-fluorophenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one](/img/structure/B267902.png)

![10-(4-chlorophenyl)-8-(4-fluorophenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one](/img/structure/B267903.png)

![10-(4-chlorophenyl)-8-(3-methoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one](/img/structure/B267905.png)

![10-(4-chlorophenyl)-8-(4-methoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one](/img/structure/B267906.png)

![10-(4-chlorophenyl)-8-(4-methylphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one](/img/structure/B267907.png)

![10-(4-chlorophenyl)-8-phenyl-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one](/img/structure/B267908.png)

![8-(2,4-dimethoxyphenyl)-10-(4-fluorophenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one](/img/structure/B267911.png)

![8-(3,4-dimethoxyphenyl)-10-(4-fluorophenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one](/img/structure/B267912.png)

![10-(4-bromophenyl)-8-thiophen-2-yl-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one](/img/structure/B267914.png)

![10-(4-bromophenyl)-8-(4-hydroxy-3-methoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one](/img/structure/B267918.png)

![methyl 4-[10-(4-bromophenyl)-13-oxo-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-8-yl]benzoate](/img/structure/B267919.png)

![10-(4-bromophenyl)-8-(3,4-dimethoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one](/img/structure/B267922.png)